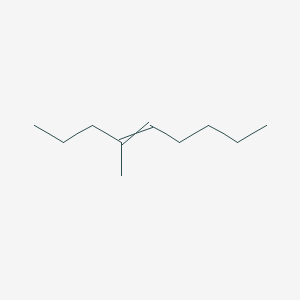
4-Methylnon-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylnon-4-ene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of a larger class of hydrocarbons known as alkenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond. The structure of this compound includes a nonane chain with a methyl group and a double bond at the fourth carbon position.
準備方法
Synthetic Routes and Reaction Conditions
4-Methylnon-4-ene can be synthesized through various methods, including:
Dehydrohalogenation of Halides: This method involves the elimination of hydrogen halides from alkyl halides. For example, the dehydrohalogenation of 4-chloro-4-methylnonane using a strong base like potassium tert-butoxide can yield this compound.
Alkylation of Alkenes: Another method involves the alkylation of alkenes. For instance, the reaction of 1-octene with methyl iodide in the presence of a strong base can produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. Additionally, industrial processes often employ continuous flow reactors to maintain consistent reaction conditions and optimize yield.
化学反応の分析
Types of Reactions
4-Methylnon-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. For example, oxidation with potassium permanganate can yield 4-methylnon-4-en-1-ol.
Reduction: Reduction of this compound can produce alkanes. Hydrogenation using a palladium catalyst can convert it to 4-methylnonane.
Substitution: The compound can undergo substitution reactions, such as halogenation. For instance, the reaction with bromine can produce 4-bromo-4-methylnonane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Halogens (Br2, Cl2) in the presence of light or heat
Major Products
Oxidation: 4-methylnon-4-en-1-ol, 4-methylnon-4-enal, 4-methylnonanoic acid
Reduction: 4-methylnonane
Substitution: 4-bromo-4-methylnonane, 4-chloro-4-methylnonane
科学的研究の応用
4-Methylnon-4-ene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound can be used in the study of biological processes involving alkenes. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into the medicinal properties of alkenes includes studying their potential as drug candidates. This compound can be used in the development of new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals. Its reactivity and stability make it suitable for use in the manufacture of polymers, resins, and other materials.
作用機序
The mechanism of action of 4-Methylnon-4-ene involves its interaction with various molecular targets and pathways. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and industrial applications. The compound can also undergo polymerization, forming long chains of repeating units, which is essential for its use in the production of polymers and resins.
類似化合物との比較
4-Methylnon-4-ene can be compared with other similar alkenes, such as:
1-Decene: A linear alkene with a double bond at the first carbon position. Unlike this compound, 1-Decene does not have a methyl group, making it less branched.
4-Methyl-1-pentene: A shorter alkene with a similar structure but fewer carbon atoms. It has a double bond at the first carbon position and a methyl group at the fourth position.
2-Methyl-2-butene: A smaller alkene with a double bond at the second carbon position and a methyl group at the second position. It is more branched than this compound.
The uniqueness of this compound lies in its specific structure, which combines a nonane chain with a double bond and a methyl group at the fourth position. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
91485-39-1 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
4-methylnon-4-ene |
InChI |
InChI=1S/C10H20/c1-4-6-7-9-10(3)8-5-2/h9H,4-8H2,1-3H3 |
InChIキー |
VHLDUDJLFKAZEF-UHFFFAOYSA-N |
正規SMILES |
CCCCC=C(C)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)

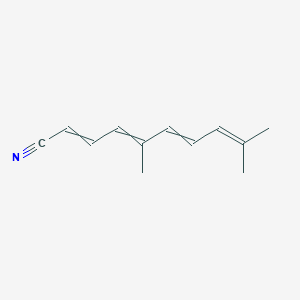
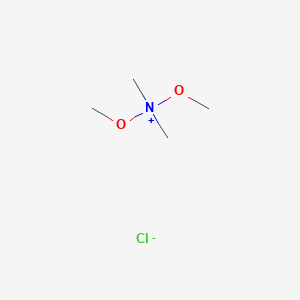

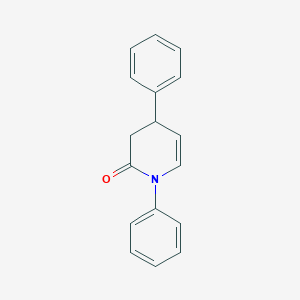



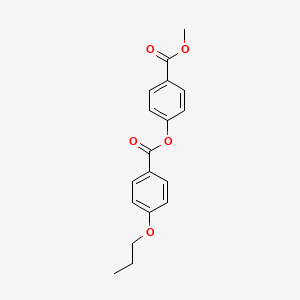

![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
